Regiochemical Specificity for Brensocatib Intermediate Synthesis: 5-Chloro vs. 6-Chloro Isomer
The 5-chloro substitution on the benzoxazolone ring is the essential reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-borono-L-phenylalanine derivatives, producing the key brensocatib intermediate (S)-2-amino-3-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)propanamide (CAS 1802153-15-6) . The 6-chloro-3-methylbenzoxazol-2(3H)-one regioisomer cannot be used interchangeably because the cross-coupling would occur at position 6, yielding a regioisomeric biaryl product with incorrect connectivity for the DPP1 pharmacophore [1]. The 3-methyl group is also structurally conserved in the final brensocatib molecule, making the N-methylation equally critical .
| Evidence Dimension | Regiochemical suitability for Suzuki cross-coupling in brensocatib synthesis |
|---|---|
| Target Compound Data | 5-Chloro substituent enables coupling at the 5-position, yielding the correct brensocatib intermediate (CAS 1802153-15-6); commercial downstream product is 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(3H)-benzoxazolone |
| Comparator Or Baseline | 6-Chloro-3-methylbenzoxazol-2(3H)-one: cross-coupling at position 6 would produce a regioisomeric biaryl with incorrect DPP1 binding geometry |
| Quantified Difference | Regioisomeric product incompatible with brensocatib pharmacophore; synthetic route specificity = 100% positional requirement |
| Conditions | Suzuki-Miyaura cross-coupling conditions per patent WO 2015 110826 A1 and J. Med. Chem. 2016, 59, 9457-9472 |
Why This Matters
Procurement of the correct 5-chloro regioisomer is non-negotiable for any synthetic campaign targeting brensocatib or its analogs; the 6-chloro isomer leads to a dead-end synthetic pathway.
- [1] Pettersson J. et al. (AstraZeneca). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). J. Med. Chem. 2016, 59, 9457-9472. Brensocatib structure: N-(1-cyano-2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)ethyl)-1,4-oxazepane-2-carboxamide. View Source
